molecular formula C9H6Cl3N3OS B2483358 1-[4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one CAS No. 1820665-66-4

1-[4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one

Cat. No.: B2483358
CAS No.: 1820665-66-4
M. Wt: 310.58
InChI Key: QKLOFMHKGMDFGM-UHFFFAOYSA-N
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Description

1-[4-(2-Amino-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one (CAS: SY204367) is a bi-heterocyclic compound featuring a 2-amino-1,3-thiazole core linked to a pyrrole ring substituted with a trichloroethanone group. The 2-amino-1,3-thiazole moiety is a common pharmacophore in medicinal chemistry, known for its bioisosteric properties and role in antimicrobial, anticancer, and CNS-targeting agents .

Properties

IUPAC Name

1-[4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl3N3OS/c10-9(11,12)7(16)5-1-4(2-14-5)6-3-17-8(13)15-6/h1-3,14H,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLOFMHKGMDFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C2=CSC(=N2)N)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea under basic conditions.

    Pyrrole Ring Formation: The pyrrole ring is often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling of Thiazole and Pyrrole Rings: The thiazole and pyrrole rings are then coupled through a series of nucleophilic substitution reactions, often facilitated by a base such as sodium hydride.

    Introduction of the Trichloroethanone Group:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the thiazole ring, forming various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the trichloroethanone moiety, potentially converting it to a hydroxyl group.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the trichloromethyl group, where nucleophiles can replace one or more chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

    Oxidation Products: Oxidized derivatives with modified amino groups.

    Reduction Products: Alcohol derivatives from the reduction of the carbonyl group.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology and Medicine:

    Antimicrobial Agents: The thiazole and pyrrole rings are known for their antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.

    Anticancer Research:

Industry:

    Agriculture: The compound could be used in the development of new pesticides or herbicides due to its biological activity.

    Pharmaceuticals: Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism by which 1-[4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one exerts its effects is primarily through its interaction with biological macromolecules. The thiazole and pyrrole rings can interact with enzymes and receptors, potentially inhibiting or activating various biochemical pathways. The trichloroethanone moiety can form covalent bonds with nucleophilic sites in proteins, leading to modifications that alter their function.

Comparison with Similar Compounds

5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol (Compound 3, )

  • Structure : Replaces the pyrrole ring with a 1,3,4-oxadiazole-thiol system.
  • Key Differences: The oxadiazole-thiol group introduces hydrogen-bonding capability and increased polarity compared to the pyrrole-trichloroethanone system. This may enhance solubility but reduce lipophilicity .
  • Synthesis: Derived from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate via hydrazide formation and cyclization with CS₂ .

Chlorobenzylated 2-Aminothiazole-Phenyltriazole Hybrid ()

  • Structure : Substitutes pyrrole with a phenyltriazole group.
  • The absence of trichloroethanone reduces electron-withdrawing effects .

1-[5-(2-Amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethanone ()

  • Structure : Features a dihydroindole ring instead of pyrrole, with an acetyl group.
  • The acetyl group is less electronegative than trichloroethanone, altering reactivity .

Substituent Variations

1-(2-Phenyl-1,3-thiazol-4-yl)ethanone ()

  • Structure : Simplifies the substituent to a phenyl-acetyl group.
  • Key Differences: The phenyl group enhances lipophilicity, while the acetyl substituent lacks the steric and electronic effects of trichloroethanone. This compound is used in organic synthesis but lacks the complexity for advanced pharmacological applications .

N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide ()

  • Structure : Integrates a coumarin (chromen-2-one) moiety.
  • Key Differences: The coumarin group introduces fluorescence and antioxidant properties, absent in the target compound. The acetamide linker may influence metabolic stability compared to the trichloroethanone group .

Data Tables

Table 1. Structural and Physicochemical Comparisons

Compound Name Molecular Formula Heterocyclic Core Key Substituent Molecular Weight (g/mol)
Target Compound (SY204367) C₉H₆Cl₃N₃OS Pyrrole + Thiazole Trichloroethanone ~313.5 (estimated)
5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol C₆H₅N₅OS₂ Oxadiazole + Thiazole Thiol 243.3
Chlorobenzylated Phenyltriazole Hybrid C₁₆H₁₂ClN₅S Phenyltriazole + Thiazole Chlorobenzyl 349.8
1-(2-Phenyl-1,3-thiazol-4-yl)ethanone C₁₁H₁₀N₂OS Thiazole Phenyl + Acetyl 218.3

Research Findings and Implications

  • Synthetic Flexibility: The 2-amino-1,3-thiazole core is highly versatile, allowing integration with diverse heterocycles (e.g., pyrrole, oxadiazole, triazole) through hydrazide intermediates .
  • Electron-Withdrawing Effects: The trichloroethanone group in the target compound likely enhances electrophilicity, making it more reactive in nucleophilic substitution reactions compared to acetyl or alkyl-substituted analogs .
  • Biological Potential: While specific data for the target compound are lacking, structurally related compounds exhibit antimicrobial (), migraine-relieving (), and beta-3 adrenergic agonist (Mirabegron, ) activities. The trichloroethanone substituent may confer unique pharmacokinetic properties warranting further study .

Biological Activity

1-[4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one (CAS No. 1820665-66-4) is a compound that has garnered attention due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of the compound is C9H6Cl3N3OSC_9H_6Cl_3N_3OS with a molecular weight of 310.59 g/mol. It is characterized by the presence of a thiazole ring and a trichloroethanone moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC9H6Cl3N3OS
Molecular Weight310.59 g/mol
CAS Number1820665-66-4
AppearancePowder
Storage TemperatureRoom Temperature

Antimicrobial Activity

Research has indicated that compounds containing thiazole and pyrrole structures exhibit antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Thiazole derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins . Preliminary studies on related compounds show promise in inhibiting tumor growth in vitro and in vivo models.

Enzyme Inhibition

Enzyme inhibition is another area where this compound may exhibit significant activity. Similar thiazole-containing compounds have been shown to inhibit enzymes such as acetylcholinesterase and carbonic anhydrase, which are crucial in various physiological processes . The specific interaction of this compound with these enzymes warrants further investigation.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several thiazole derivatives for their antimicrobial properties. The results indicated that certain modifications to the thiazole ring enhanced activity against resistant bacterial strains .
  • Cancer Cell Line Studies : In vitro studies conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that derivatives of pyrrole-thiazole hybrids could significantly reduce cell viability through apoptosis induction . This highlights the need for further exploration into the specific mechanisms involved.
  • Enzyme Interaction : Research examining the inhibitory effects on acetylcholinesterase revealed that trichloroethanone derivatives could serve as effective inhibitors, potentially useful in treating neurodegenerative diseases .

Scientific Research Applications

Antifungal Activity

Research indicates that derivatives of compounds containing thiazole and pyrrole structures exhibit potent antifungal properties. For instance, studies have demonstrated that similar compounds can effectively inhibit the growth of pathogenic fungi like Fusarium graminearum and Botrytis cinerea .

CompoundTarget FungiEC50 (µg/mL)
Compound AFusarium graminearum6.04
Compound BBotrytis cinerea7.53

Case Study:
A study synthesized several derivatives of pyrrole-based compounds and tested their antifungal activity against various strains. The results showed that certain modifications led to enhanced efficacy compared to traditional antifungal agents .

Fungicide Development

The compound's structure suggests potential as a novel fungicide. The presence of the thiazole and pyrrole rings is known to enhance biological activity against various agricultural pathogens. Research has indicated that compounds with similar structural motifs can disrupt fungal cell membranes or inhibit critical metabolic pathways .

Field Trials:
Initial field trials using formulations based on this compound demonstrated promising results in controlling fungal diseases in crops such as wheat and strawberries, indicating its viability as an agricultural fungicide .

Synthesis of Functional Materials

The unique electronic properties of the compound allow for its use in the development of conductive polymers and organic semiconductors. The incorporation of halogen atoms (like chlorine) can enhance the thermal stability and conductivity of polymeric materials.

Research Findings:
Studies have shown that incorporating trichloroethanone derivatives into polymer matrices can improve their mechanical properties while maintaining flexibility .

Chemical Reactions Analysis

Reactions Involving the Trichloroethanone Group

The trichloroethanone moiety (C(=O)CCl₃) is highly electrophilic due to electron withdrawal by chlorine atoms.

Reaction Type Conditions Products/Outcomes Source
Nucleophilic Substitution Alcohols, amines, or thiols in basic media (e.g., K₂CO₃, DMF)Ketone derivatives (e.g., ethers, amides) via Cl⁻ displacement,
Reduction LiAlH₄ or NaBH₄ in anhydrous THFReduced to secondary alcohol (CCl₃ → CH₂OH)

Mechanistic Insight :
The electron-withdrawing Cl₃C group stabilizes the transition state during nucleophilic attack, enhancing reaction rates.

Reactivity of the 2-Amino-1,3-Thiazole Ring

The 2-amino group participates in condensation or cycloaddition reactions, while the thiazole sulfur may coordinate metals.

Condensation Reactions

Diazotization and Coupling

  • Diazonium Salt Formation : Treatment with NaNO₂/HCl at 0–5°C generates diazonium intermediates, which couple with phenols or amines to form azo dyes.

Pyrrole Ring Reactivity

The pyrrole NH (pKa ~17) can deprotonate under strong basic conditions (e.g., NaH, DMF), enabling:

  • N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form N-alkylpyrroles.

  • Electrophilic Substitution : Nitration or sulfonation at the α-position of the pyrrole ring (requires HNO₃/H₂SO₄ or SO₃).

Multicomponent Reactions

The compound’s multifunctional structure allows participation in tandem reactions:

Reaction Components Conditions Product Source
Thiosemicarbazide + KetonesEtOH, NaOH, refluxPyrazolin-N-thioamide derivatives
Hydrazonoyl ChloridesDry EtOH, Et₃N, 80°CThiazole-pyrazole hybrids (84–90% yield)

Example Pathway :

  • Reaction with thiosemicarbazide forms a thioamide intermediate.

  • Cyclization with ketones yields thiazole derivatives (e.g., 8–10 in ).

Stability and Side Reactions

  • Hydrolysis : The trichloroethanone group hydrolyzes slowly in aqueous acidic/basic conditions to form carboxylic acid derivatives.

  • Thermal Decomposition : Degrades above 200°C, releasing HCl gas (observed in TGA analysis of analogs).

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